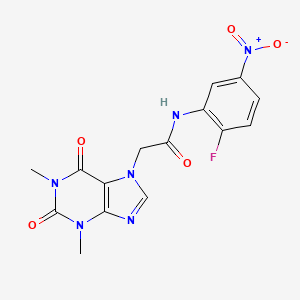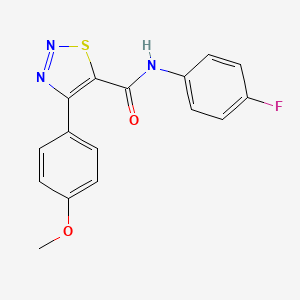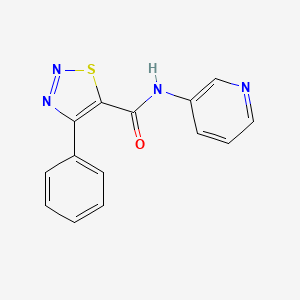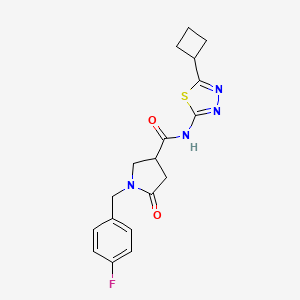
2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-メトキシプロピル)-N-(5-メチル-1,3-チアゾール-2-イル)-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-カルボキサミドは、合成有機化合物です。チアゾール環、イソインドールコア、およびさまざまな官能基を含む複雑な構造が特徴です。この化合物は、その潜在的な生物学的および化学的特性により、科学研究のさまざまな分野で注目されています。
2. 製法
合成経路と反応条件
2-(3-メトキシプロピル)-N-(5-メチル-1,3-チアゾール-2-イル)-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-カルボキサミドの合成は、通常、複数のステップを伴います。
イソインドールコアの形成: このステップでは、適切な前駆体を環化してイソインドール環を形成します。
チアゾール環の導入: チアゾール環は、チアゾール前駆体との縮合反応によって導入されます。
メトキシプロピル基の付加: メトキシプロピル基は、アルキル化反応によって付加されます。
最終的なカップリング: 最終的なステップでは、中間体をカルボキサミド基と特定の反応条件下でカップリングします。
工業的生産方法
この化合物の工業的生産には、収率と純度を高めるために上記の合成経路の最適化が含まれる場合があります。これには、触媒の使用、制御された反応温度、再結晶やクロマトグラフィーなどの精製技術が含まれます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にチアゾール環とメトキシプロピル基で酸化反応を受ける可能性があります。
還元: 還元反応は、イソインドールコアのカルボニル基を標的にする可能性があります。
置換: この化合物は、特にチアゾール環で求核置換反応と求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、アミンやチオールなどの求核剤。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成される可能性があり、還元によってアルコールまたはアミンが生成される可能性があります。
4. 科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな官能基化反応が可能になります。
生物学
生物学研究では、この化合物は、その潜在的な生物活性について研究されています。これには、酵素、受容体、およびその他の生物学的標的との相互作用が含まれます。
医学
この化合物は、新規医薬品の開発など、潜在的な治療的応用を持つ可能性があります。その構造は、体内の特定の分子標的に相互作用する可能性を示唆しています。
産業
産業では、この化合物は、そのユニークな化学的特性により、ポリマーやコーティングなどの新規材料の開発に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:
Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor to form the isoindole ring.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction with a thiazole precursor.
Attachment of the Methoxypropyl Group: The methoxypropyl group is attached via an alkylation reaction.
Final Coupling: The final step involves coupling the intermediate with the carboxamide group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxypropyl group.
Reduction: Reduction reactions may target the carbonyl groups in the isoindole core.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential bioactivity. This includes its interaction with enzymes, receptors, and other biological targets.
Medicine
The compound may have potential therapeutic applications, such as in the development of new drugs. Its structure suggests it could interact with specific molecular targets in the body.
Industry
In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
2-(3-メトキシプロピル)-N-(5-メチル-1,3-チアゾール-2-イル)-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。これには、酵素や受容体への結合が含まれ、それらの活性の変化につながります。関与する経路は、特定のアプリケーションと生物学的コンテキストによって異なる可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(3-メトキシプロピル)-N-(5-メチル-1,3-チアゾール-2-イル)-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-4-カルボキサミド: カルボキサミド基の位置が異なる類似の構造。
2-(3-メトキシプロピル)-N-(5-メチル-1,3-チアゾール-2-イル)-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-6-カルボキサミド: カルボキサミド基の位置が異なる類似の構造。
独自性
2-(3-メトキシプロピル)-N-(5-メチル-1,3-チアゾール-2-イル)-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-カルボキサミドの独自性は、その官能基の特定の配置にあります。これは、類似の化合物と比較して、ユニークな化学的および生物学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide: Similar structure with a different position of the carboxamide group.
2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-6-carboxamide: Similar structure with a different position of the carboxamide group.
Uniqueness
The uniqueness of 2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific arrangement of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
特性
分子式 |
C17H17N3O4S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
2-(3-methoxypropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O4S/c1-10-9-18-17(25-10)19-14(21)11-4-5-12-13(8-11)16(23)20(15(12)22)6-3-7-24-2/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,19,21) |
InChIキー |
BLSKKLBQMBSJMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11018392.png)

![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018405.png)



![7-(4-Chlorophenyl)-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11018417.png)
![2-chloro-5-(propan-2-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-1,3-thiazole-4-carboxamide](/img/structure/B11018425.png)
![2-methyl-5-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11018432.png)
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11018437.png)

![1-[2-(4-fluorophenyl)ethyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018448.png)
![2,2,2-trichloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11018457.png)

